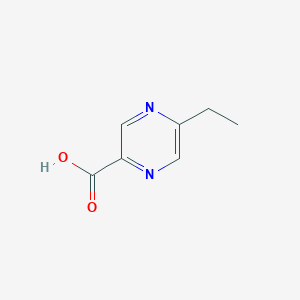

5-Ethylpyrazine-2-carboxylic acid

Vue d'ensemble

Description

5-Ethylpyrazine-2-carboxylic acid: is an organic compound with the molecular formula C7H8N2O2 It belongs to the pyrazine family, characterized by a pyrazine ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Benzyl Bromide Method: A mixture of 5-ethylpyrazine-2-carboxylic acid, benzyl bromide, potassium carbonate, and dimethylformamide (DMF) is stirred at 80°C for one hour. The reaction mixture is then cooled to room temperature, and ethyl acetate is added.

Industrial Production Methods:

- Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Amidation and Esterification

Pyrazinecarboxylic acids readily undergo amidation or esterification due to their reactive carboxyl group. For example:

-

Amide Formation : 5-Methylpyrazine-2-carboxylic acid reacts with substituted anilines or piperazines to form bioactive amides . A similar pathway is expected for 5-ethylpyrazine-2-carboxylic acid, where the ethyl group may influence steric or electronic properties.

-

Esterification : Ester derivatives (e.g., diethyl esters) are common intermediates. These esters can undergo oxidative cleavage, as observed in cytochrome P-450-mediated reactions .

Oxidative Reactions

Pyrazinecarboxylic acids with alkyl substituents are susceptible to oxidation:

-

Side-Chain Oxidation : The ethyl group in position 5 may oxidize to a ketone or carboxyl group under strong oxidants like KMnO₄ or K₂Cr₂O₇. For example, 2,5-dimethylpyrazine oxidizes to 5-methylpyrazine-2-carboxylic acid .

-

Decarboxylation : Acid-catalyzed decarboxylation (e.g., with H₂SO₄) removes the carboxyl group, yielding ethylpyrazine derivatives .

Decarboxylation and Acid-Base Reactions

-

Decarboxylation : Under acidic conditions, pyrazinecarboxylic acids lose CO₂. For this compound, this would yield 3-ethylpyrazine :

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

Metabolic Pathways

Though not directly studied, pyrazine derivatives are metabolized via:

-

Hydroxylation : Cytochrome P-450 enzymes may hydroxylate the ethyl group .

-

Conjugation : Glucuronidation or sulfation of the carboxyl group, as seen in trimethylpyrazine metabolites .

Key Challenges and Research Gaps

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Ethylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential use in:

- Antimicrobial Agents : Derivatives of pyrazine-2-carboxylic acids, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

- Anticancer Drugs : Research has demonstrated that certain pyrazine derivatives can disrupt critical cellular pathways involved in tumor progression. For instance, compounds targeting the TRBP-Dicer interaction have shown promising results in inhibiting hepatocellular carcinoma cell growth .

- Anti-inflammatory Agents : Some studies suggest that pyrazine derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Agricultural Applications

The compound has also been studied for its potential use in agriculture:

- Pesticides : The antimicrobial properties of this compound make it a candidate for developing new pesticides. Its effectiveness against various plant pathogens can help enhance crop protection strategies.

Environmental Applications

In environmental science, this compound is being investigated for its role in bioremediation:

- Biodegradation : Certain bacterial strains, such as Pseudomonas putida, have been shown to metabolize pyrazine derivatives, including this compound, facilitating the degradation of environmental pollutants . This bioconversion can be utilized to clean up contaminated sites.

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of various pyrazine derivatives synthesized this compound and evaluated its efficacy against Mycobacterium tuberculosis. The findings indicated that structural modifications significantly influenced biological activity, with this compound demonstrating notable inhibition rates .

Case Study 2: Synthesis and Evaluation of Anticancer Compounds

Another investigation synthesized new derivatives of pyrazine carboxylic acids and assessed their anticancer properties. The study highlighted how variations in the chemical structure impacted the compounds' ability to inhibit cancer cell proliferation, suggesting pathways for developing effective anticancer agents .

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis with significant inhibition rates. |

| Anticancer | Disrupts cellular pathways involved in tumor progression; promising results in cancer models. |

| Anti-inflammatory | Modulates inflammatory pathways, offering therapeutic benefits for chronic conditions. |

Mécanisme D'action

The mechanism of action of 5-ethylpyrazine-2-carboxylic acid is not well-documented. its structural similarity to other pyrazine derivatives suggests that it may interact with specific molecular targets and pathways. For example, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I .

Comparaison Avec Des Composés Similaires

- 5-Methylpyrazine-2-carboxylic acid

- 6-Methylpyrazine-2-carboxylic acid

- 3,5-Dimethylpyrazine-2-carboxylic acid

- Pyrazine-2,6-dicarboxylic acid

Uniqueness:

- The presence of an ethyl group at the 5-position and a carboxylic acid group at the 2-position makes 5-ethylpyrazine-2-carboxylic acid unique compared to its methyl-substituted analogs. This structural variation can influence its chemical reactivity and potential applications.

Activité Biologique

5-Ethylpyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound (CAS Number: 13534-75-3) features an ethyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. This unique structure differentiates it from other pyrazine derivatives, which may influence its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may further affect its biological activity.

The mechanism of action for this compound is not extensively documented; however, structural similarities to other pyrazine derivatives suggest potential interactions with specific molecular targets. For example, related compounds like pyrazinamide have been shown to inhibit fatty acid synthesis in Mycobacterium tuberculosis by targeting fatty acid synthase I . This suggests that this compound may also exert similar effects on microbial targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies evaluating substituted pyrazinecarboxamides, derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing up to 72% inhibition . The compound's ability to inhibit microbial growth positions it as a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound Name | Target Organism | Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD | TBD |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 | TBD |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 54–72 | 1.56 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anti-inflammatory properties. The exact mechanisms remain unclear but are hypothesized to involve modulation of inflammatory pathways similar to those affected by other pyrazine derivatives.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various substituted pyrazine derivatives, including those based on pyrazine-2-carboxylic acids. The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard methods like agar diffusion assays. Some compounds exhibited significant activity against clinical isolates of bacteria such as E. coli and P. aeruginosa .

- In Silico Studies : Computational studies have shown that certain derivatives of pyrazine exhibit good binding affinities towards key bacterial enzymes, suggesting potential mechanisms for their antimicrobial activity. Molecular docking studies indicated that these compounds could inhibit GlcN-6-P synthase, a target for antibacterial drug design .

- Cytotoxicity Assessment : In vitro cytotoxicity studies on HepG2 cell lines revealed that some derivatives did not exhibit significant cytotoxic effects at concentrations that were effective against bacterial pathogens, indicating a favorable selectivity index for these compounds .

Propriétés

IUPAC Name |

5-ethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-3-9-6(4-8-5)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVBYQDRKFUCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612626 | |

| Record name | 5-Ethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-75-3 | |

| Record name | 5-Ethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.